molecular formula C10H6Br2O2 B1303316 3,4-dibromo-5-phenyl-2(5H)-furanone CAS No. 72857-86-4

3,4-dibromo-5-phenyl-2(5H)-furanone

Cat. No.: B1303316
CAS No.: 72857-86-4
M. Wt: 317.96 g/mol
InChI Key: NLXXYDCGRMDFBB-UHFFFAOYSA-N
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Description

3,4-Dibromo-5-phenyl-2(5H)-furanone (CAS 72857-86-4) is a synthetically versatile brominated furanone of high interest in medicinal chemistry research. Compounds based on the 2(5H)-furanone scaffold are recognized for their broad bioactivity, serving as key pharmacophores in various natural products and investigational drugs . This particular compound acts as a valuable chemical building block; the labile bromine atoms on the heterocyclic ring allow for regioselective functionalization, enabling researchers to rapidly generate diverse libraries of complex molecules for biological evaluation . The 2(5H)-furanone core is a privileged structure in drug discovery, with derivatives demonstrating significant antitumor, antibacterial, and antifungal properties . Specifically, structurally related brominated and phenyl-substituted furanones have been investigated for their potent cytotoxic activities against various cancer cell lines, making them promising leads in the development of novel anticancer agents . This product is intended for research applications as a key synthetic intermediate in the exploration of new therapeutic compounds. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3,4-dibromo-2-phenyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2O2/c11-7-8(12)10(13)14-9(7)6-4-2-1-3-5-6/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXXYDCGRMDFBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C(=O)O2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377217
Record name 3,4-dibromo-5-phenyl-2(5H)-furanone
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Molecular Weight

317.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72857-86-4
Record name 3,4-Dibromo-5-phenylfuran-2(5H)-one
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-dibromo-5-phenyl-2(5H)-furanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,4 Dibromo 5 Phenyl 2 5h Furanone and Analogues

Established Synthetic Routes to Substituted 2(5H)-Furanones

The construction of the 2(5H)-furanone ring is a cornerstone of organic synthesis, with numerous established methodologies. These routes often provide access to a wide array of substituted furanones, which can then be further functionalized.

One common approach involves the cyclization of various precursors. For instance, ruthenium-catalyzed oxidative cyclocarbonylation of 1,1-disubstituted allyl alcohols offers a direct pathway to 2(5H)-furanones in moderate to high yields. rsc.org Another strategy relies on the oxidation of furfural (B47365). The oxidation of furfural with performic acid, followed by isomerization of the initially formed 2(3H)-furanone, is a known method for preparing the 2(5H)-furanone core. orgsyn.org

Titanium tetrachloride-promoted direct aldol (B89426) condensation between ketones and α,α-dimethoxyketones provides another avenue to 2(5H)-furanones. scispace.com This method has been successfully applied to the synthesis of 5-aryl substituted furanones. scispace.com Furthermore, the reaction of mucobromic acid derivatives with sodium borohydride (B1222165) can yield 3,4-dibromo-2(5H)-furanone, a key intermediate for further elaboration. smolecule.com

Direct Bromination Strategies for Furanone Systems

The introduction of bromine atoms onto a pre-existing furanone ring is a common strategy for accessing brominated derivatives. Direct bromination can be achieved using various brominating agents and reaction conditions, with the regioselectivity of the reaction being a key consideration.

The treatment of 4-methoxy-2(5H)-furanone with N-bromosuccinimide (NBS) in carbon tetrachloride under reflux, in the presence of a catalytic amount of benzoyl peroxide, results in a mixture of brominated products, including 3-bromo-4-methoxy-2(5H)-furanone, 5-bromo-4-methoxy-2(5H)-furanone, and 3,5-dibromo-4-methoxy-2(5H)-furanone. unipi.it The major product, 3-bromo-4-methoxy-2(5H)-furanone, can be isolated in a 45% yield. unipi.it

Another approach involves the addition of bromine to the furanone followed by dehydrobromination. For example, 3-bromo-2(5H)-furanone can be synthesized from 2(5H)-furanone by the addition of bromine in diethyl ether under reflux, followed by dehydrobromination mediated by triethylamine, affording the product in a 47.6% yield. unipi.it A similar procedure using carbon tetrachloride as the solvent has been employed for the synthesis of 3-bromo-5-methyl-2(5H)-furanone. unipi.it

Novel Approaches in the Construction of the 3,4-dibromo-5-phenyl-2(5H)-furanone Core

Recent research has focused on developing novel and more efficient methods for the synthesis of dihalogenated furanones, including the specific target, this compound. These approaches often aim to improve yields, reduce reaction times, and enhance selectivity.

One innovative strategy involves the use of palladium-catalyzed cross-coupling reactions. The regioselective reaction of 3,4-dibromo-2(5H)-furanone with aryl(trialkyl)stannanes in N-methylpyrrolidone at room temperature can yield 4-aryl-3-bromo-2(5H)-furanones in good yields (58-76%). smolecule.com This highlights the differential reactivity of the carbon-halogen bonds at the C3 and C4 positions.

Furthermore, SN2′ coupling reactions of 3,4-dibromo-2(5H)-furanone with organometallic reagents have been shown to be effective. smolecule.com The use of bisstannylfuranones as intermediates allows for regiospecific palladium-catalyzed cross-coupling with halides, primarily substituting the C4-stannyl group. smolecule.com

Optimization of Reaction Conditions and Yield Enhancement in Furanone Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired furanone product. This involves a systematic investigation of various parameters such as solvent, temperature, catalyst, and reaction time.

In the context of oxidative coupling reactions for the synthesis of dihydrobenzofuran neolignans, a related class of compounds, the choice of oxidant and solvent has been shown to significantly impact conversion and selectivity. scielo.brchemrxiv.org For instance, silver(I) oxide has been identified as an efficient oxidant, and acetonitrile (B52724) has been demonstrated to be a "greener" and effective solvent, providing a good balance between conversion and selectivity. scielo.brchemrxiv.org By optimizing conditions, reaction times can often be significantly reduced without compromising the yield. scielo.br

For the synthesis of 3,4-dihalogenated 2(5H)-furanones, the choice of halogenating agent and reaction conditions can influence the product distribution. For example, the reaction of mucochloric acid with gaseous hydrogen bromide in glacial acetic acid yields a mixture of bromination products. nih.gov

Parameter Condition Effect on Yield/Selectivity Reference
Oxidant Silver(I) OxideEfficient for oxidative coupling scielo.brchemrxiv.org
Solvent AcetonitrileGood balance of conversion and selectivity scielo.brchemrxiv.org
Reaction Time Reduced from 20h to 4hNo significant impact on yield scielo.br
Catalyst PalladiumEnables regioselective cross-coupling smolecule.com

Chemo- and Regioselective Synthesis of 3,4-dihalogenated 2(5H)-furanones

The selective synthesis of 3,4-dihalogenated 2(5H)-furanones, where different halogen atoms are introduced at specific positions, is a significant synthetic challenge. Achieving high chemo- and regioselectivity is essential for accessing specific target molecules.

The differential reactivity of the C3 and C4 positions in dihalofuranones is a key factor that can be exploited for selective transformations. As mentioned earlier, palladium-catalyzed cross-coupling reactions of 3,4-dibromo-2(5H)-furanone with organostannanes demonstrate regioselectivity, with the reaction preferentially occurring at the C4 position. smolecule.com

Furthermore, the treatment of 3,4-dibromo-2(5H)-furanone with potassium arylmethyltrifluoroborates in the presence of a palladium catalyst leads to the chemoselective formation of 4-arylmethyl-3-bromo-2(5H)-furanones. smolecule.com This selectivity is attributed to the differing reactivity of the carbon-halogen bonds. smolecule.com The synthesis of 3,4-diaryl-2(5H)-furanones can also be achieved from 3,4-dibromo-2(5H)-furanone, indicating the possibility of sequential or double substitution reactions. researchgate.net

Reactant 1 Reactant 2 Catalyst/Reagents Product Selectivity Reference
3,4-dibromo-2(5H)-furanoneAryl(trialkyl)stannanesPalladium4-aryl-3-bromo-2(5H)-furanonesRegioselective at C4 smolecule.com
3,4-dibromo-2(5H)-furanonePotassium arylmethyltrifluoroboratesPdCl₂(dppf), K₂CO₃4-arylmethyl-3-bromo-2(5H)-furanonesChemoselective smolecule.com
Mucochloric acidGaseous HBrGlacial acetic acidMixture of brominated products--- nih.gov

Chemical Reactivity and Transformation Studies of 3,4 Dibromo 5 Phenyl 2 5h Furanone

Nucleophilic Substitution Reactions Involving Bromine Centers

The two bromine atoms at the C3 and C4 positions of the furanone ring are labile and susceptible to nucleophilic attack. The reactivity of these centers allows for the introduction of various functional groups. The C4-bromo atom is generally more reactive towards nucleophiles due to its position in the conjugated system, which facilitates a Michael-type addition-elimination mechanism. nih.gov

Studies on analogous 3,4-dihalofuranones show that a variety of nucleophiles can be employed. nih.gov

N-Nucleophiles: Primary and secondary amines, including aryl and heteroaryl amines, readily react, typically leading to the selective substitution of the C4-bromine. nih.gov For instance, the reaction of 5-alkoxy-3,4-dihalofuranones with arylsulfonyl hydrazines results in the formation of 4-substituted products. nih.gov

O-Nucleophiles: Phenols and their derivatives act as efficient nucleophiles, displacing a halogen to form phenoxy derivatives. nih.gov

S-Nucleophiles: In related systems, sulfur nucleophiles have been used to create thioether derivatives. researchgate.net

C-Nucleophiles: The chemoselective substitution of the C4-bromo atom can be achieved using organoboron reagents in the absence of a palladium catalyst, highlighting the inherent reactivity of the C4 position.

The selectivity of the substitution (C3 vs. C4) can be influenced by the reaction conditions, the nature of the nucleophile, and the substituent at the C5 position. The distinct reactivity of the two carbon-halogen bonds is a key feature that enables sequential and selective functionalization of the furanone core.

Electrophilic Aromatic Substitution on the Phenyl Moiety

Detailed studies focusing specifically on the electrophilic aromatic substitution (EAS) on the C5-phenyl ring of 3,4-dibromo-5-phenyl-2(5H)-furanone are not extensively documented in the reviewed literature. Typically, EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would be expected to occur on the phenyl ring. libretexts.org The directing effect of the furanone substituent would influence the position of substitution (ortho, meta, or para).

However, the high reactivity of the furanone ring itself often leads to competing reactions. For example, in the presence of Lewis or Brønsted acids, which are often used to catalyze EAS, related 3,4-dihalo-5-hydroxy-2(5H)-furanones have been shown to act as electrophiles, reacting with electron-rich arenes at the C5 position of the furanone. nih.gov This suggests that under typical EAS conditions, reactions may favor attack on the furanone system or side reactions rather than substitution on the appended phenyl ring. Further investigation is required to delineate the specific conditions needed to achieve selective electrophilic aromatic substitution on the phenyl group of the title compound.

Derivatization Strategies via the Unsaturated Furanone Ring System

The α,β-unsaturated lactone core of this compound provides multiple avenues for derivatization beyond substitution of the bromine atoms.

Michael Addition: The conjugated system is susceptible to Michael-type additions. Nucleophiles can add to the C4-position, leading to addition-elimination products as discussed in section 3.1. nih.gov

[2+2] Photocycloaddition: Furanones are known to participate in photochemical reactions. rsc.org Irradiation in the presence of alkenes can lead to [2+2] cycloaddition products, forming cyclobutane-fused lactone systems. This allows for the construction of complex polycyclic structures.

Knoevenagel Condensation: In related dihalofuranones, the C5 position can be functionalized. For example, 3,4-dibromo- and 3,4-dichloro-2(5H)-furanones can react at the C5 carbon with compounds containing an active hydrogen atom in a Lewis acid-catalyzed Knoevenagel condensation. nih.gov

Mukaiyama Aldol (B89426) Reaction: Another strategy for C5 functionalization involves the Mukaiyama aldol reaction, where silylated enol ethers react with the furanone in the presence of a Lewis acid to form new carbon-carbon bonds at the C5 position. nih.gov

These reactions leverage the inherent reactivity of the unsaturated lactone ring to build molecular complexity and access a diverse range of derivatives.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The C-Br bonds in this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is highly effective for the arylation of the furanone core. Research has shown that it is possible to perform a stepwise, selective coupling. The greater reactivity of the C4-bromo atom allows for a monosubstitution with an arylboronic acid, yielding a 4-aryl-3-bromo-2(5H)-furanone. nih.gov A subsequent Suzuki coupling can then introduce a second, different aryl group at the C3 position, leading to di-aryl furanones. nih.gov This stepwise approach was famously used in a synthesis of the anti-inflammatory drug Rofecoxib. nih.gov

Catalyst/ReagentsSubstrateProductYieldReference
Pd(OAc)₂/PPh₃/K₂CO₃5-(4-bromophenyl)-furan-2(5H)-one & (p-Cl)C₆H₄B(OH)₂Biphenyl-substituted 2(5H)-furanone88% nih.gov
Pd(OAc)₂/XPhos/K₃PO₄p-Tosyloxy-substituted 2(5H)-furanone & Arylboronic acidBiphenyl-substituted 2(5H)-furanone81% nih.gov
Pd salt/PTC3,4-dibromo-α,β-unsaturated-γ-butyrolactone & 4-(methylsulfanyl)phenylboronic acid4-Aryl-3-halo derivativeHigh nih.gov

Sonogashira Coupling: This reaction provides a powerful method for introducing alkyne moieties onto the furanone ring. The coupling of terminal alkynes with 3,4-dibromo-2(5H)-furanone can be controlled to achieve regioselective substitution. Typically, the reaction occurs at the more reactive C4 position to yield 4-(1-alkynyl)-3-bromo-2(5H)-furanones. These products can then be used in subsequent coupling reactions, such as Suzuki or Stille, to further functionalize the C3 position. The reaction conditions, including the choice of palladium catalyst, copper(I) cocatalyst, and base, have been optimized to achieve good yields. organic-chemistry.org

Catalyst/BaseSubstratesProductYield RangeReference
Pd(PPh₃)₄/CuI/KF5-substituted 3,4-dihalo-2(5H)-furanone & Terminal alkyne4-Alkynyl-3-halo-2(5H)-furanone42-84% organic-chemistry.org
Pd/Cu/KF3,4-dibromo-2(5H)-furanone & 1-Alkyne4-(1-Alkynyl)-3-bromo-2(5H)-furanoneModerate to Good organic-chemistry.org

Heck Reaction: While the Suzuki and Sonogashira reactions are well-documented for this class of compounds, specific examples of Heck reactions involving this compound were not prominent in the surveyed literature. The Heck reaction, which couples alkenes with aryl or vinyl halides, is theoretically applicable and represents a potential avenue for further derivatization.

Ring Transformations and Rearrangement Reactions

The strained and reactive furanone ring can undergo various transformations and rearrangements, leading to the formation of different heterocyclic or acyclic structures.

Base-Catalyzed Rearrangements: In the presence of a strong base like potassium hydroxide, substituted 2(5H)-furanones can undergo novel rearrangements. For example, 2(5H)-furanone-3-carboxamides have been shown to rearrange into 4-oxo-furancarboxylic acids. documentsdelivered.com

Ring Transformation to Other Heterocycles: The furanone ring can serve as a precursor to other heterocyclic systems. The reaction of 3,4,5-trichloro-2(5H)-furanone with excess sodium azide, followed by reduction, leads to the formation of a 2-amino-3-chloromaleimide, demonstrating a complete transformation of the original furanone ring. nih.gov

Di-π-Methane Rearrangement: Photochemical irradiation can induce a di-π-methane rearrangement in furanone systems, particularly in 4-benzyl substituted analogs. rsc.org This process involves the formation of a cyclopropyl-fused lactone, creating a complex bicyclic structure from the simple furanone precursor. rsc.org

Ring-Opening Reactions: Under certain conditions, particularly in the presence of a base, the furanone lactone can exist in equilibrium with an open-chain keto-acid form. nih.gov This acyclic intermediate can undergo different reactions than the cyclic form, such as the Wittig reaction at the keto-carbonyl group, ultimately leading to products where the furanone ring is no longer present. nih.gov

Mechanistic and Kinetic Investigations of Key Chemical Transformations

Understanding the mechanisms and kinetics of the reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions.

Nucleophilic Substitution: The substitution of the C4-bromo atom generally proceeds via a two-step addition-elimination (Michael-type) mechanism. The kinetics of nucleophilic substitution reactions are typically second-order, with the rate depending on the concentration of both the furanone substrate and the incoming nucleophile. nih.gov

Suzuki-Miyaura Coupling: The mechanism is a well-established catalytic cycle involving three main steps: (1) Oxidative addition of the C-Br bond to a Pd(0) catalyst to form a Pd(II) intermediate; (2) Transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step often facilitated by a base; and (3) Reductive elimination, where the new C-C bond is formed, and the Pd(0) catalyst is regenerated. nih.govyoutube.comyoutube.com The oxidative addition is often the rate-determining step. Kinetic studies can be complex as multiple palladium species may be involved. mdpi.com

Sonogashira Coupling: This reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki reaction (oxidative addition, reductive elimination). A copper cycle runs in parallel, where a copper(I) acetylide is formed, which then participates in the transmetalation step with the Pd(II) intermediate. organic-chemistry.orgwikipedia.org Copper-free versions have been developed to avoid the side-reaction of alkyne homocoupling (Glaser coupling). wikipedia.org

Computational studies, such as Density Functional Theory (DFT), are increasingly used to model these reaction pathways, providing insight into transition state structures and energies, and helping to explain observed selectivities. nih.gov

Computational and Theoretical Studies of 3,4 Dibromo 5 Phenyl 2 5h Furanone and Derivatives

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Predictions

While specific quantum chemical calculations for 3,4-dibromo-5-phenyl-2(5H)-furanone are not extensively documented in publicly available literature, the principles of Density Functional Theory (DFT) and ab initio methods are widely applied to the furanone scaffold to predict its electronic structure and reactivity. These calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

For a molecule like this compound, DFT calculations would likely be used to:

Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of atoms.

Calculate electronic properties: Mapping the electron density to identify electrophilic and nucleophilic sites, which is crucial for predicting reactivity. The bromine atoms and the carbonyl group are expected to be key regions of electrophilicity.

Predict spectroscopic properties: Calculating vibrational frequencies (IR) and NMR chemical shifts to aid in experimental characterization.

Analyze frontier orbitals: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides an indication of the molecule's kinetic stability and chemical reactivity.

Such calculations on related halogenated furanones have been instrumental in understanding their reactivity in various chemical reactions, including palladium-mediated cross-coupling reactions like the Suzuki coupling. eurekaselect.com

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound, MD simulations could provide critical insights into its conformational flexibility and its interactions with solvent molecules.

Key applications of MD simulations for this compound would include:

Conformational Analysis: The phenyl group attached to the furanone ring has rotational freedom. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape to fit into a biological receptor.

Solvent Interactions: By simulating the furanone in a box of explicit solvent molecules (e.g., water or an organic solvent), MD can reveal how the solvent organizes around the solute. This includes the formation of hydrogen bonds and other non-covalent interactions, which influence the compound's solubility and its effective shape in solution.

In Silico Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule (ligand) and a protein receptor.

Ligand-Protein Interaction Profiling (e.g., CDC7 kinase, Eag-1)

CDC7 kinase: Cell division cycle 7 (CDC7) kinase is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and is a potential target for cancer therapy. researchgate.net Furanone derivatives have been identified as potent inhibitors of CDC7 kinase. researchgate.net Molecular docking studies of novel furanone derivatives have revealed key interactions within the kinase's active site. Although not specifically for this compound, these studies show that the furanone scaffold can be accommodated in the ATP-binding pocket, with substituents on the furanone ring forming critical interactions with amino acid residues. researchgate.net

Eag-1 (ether-à-go-go-1): The Eag-1 voltage-gated potassium channel is another promising target in oncology, as its expression is often limited to cancer cells. ccij-online.org Theoretical studies have evaluated the interaction of furanone derivatives with a model of the Eag-1 channel. ccij-online.org These in silico analyses suggest that furanone derivatives could act as inhibitors of Eag-1. ccij-online.org The docking studies identified key amino acid residues on the protein surface involved in the interaction with the furanone compounds. ccij-online.org

Prediction of Binding Modes and Affinities

Molecular docking simulations not only predict the binding pose but also estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). For furanone derivatives, docking studies have shown that interactions such as hydrogen bonds and pi-pi stacking are crucial for binding to protein targets.

For instance, in studies with furan-azetidinone hybrids targeting E. coli enzymes, the phenyl groups were found to form pi-pi stacking interactions with phenylalanine and tyrosine residues in the active site. ijper.org Similarly, for this compound, the phenyl ring would be expected to participate in such aromatic interactions, while the carbonyl oxygen could act as a hydrogen bond acceptor. The bromine atoms could also be involved in halogen bonding or hydrophobic interactions.

Theoretical evaluations of furanone derivatives with the Eag-1 channel model have calculated thermodynamic parameters and inhibition constants (Ki) to rank the potential efficacy of different derivatives. ccij-online.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

2D and 3D-QSAR Methodologies for Furanone Derivatives

Both 2D and 3D-QSAR studies have been successfully applied to various series of furanone derivatives to model their biological activities, such as antibacterial and anti-inflammatory effects. ijper.orgnih.gov

2D-QSAR: In 2D-QSAR, the biological activity is correlated with 2D descriptors that can be calculated from the chemical structure, such as molecular connectivity indices, electro-topological indices, and physicochemical properties. For a series of furanone derivatives with antibacterial activity, a 2D-QSAR model was developed using electro-topological descriptors (SdOE-index and SsCH3E-index) as independent variables. ijper.org This model showed a good correlation between the descriptors and the antibacterial activity. ijper.org Another 2D-QSAR study on furanone derivatives as COX-2 inhibitors identified the retention index for six-membered rings, the total number of oxygen atoms connected with two single bonds, and the polar surface area as significant descriptors. nih.gov

3D-QSAR: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), use 3D descriptors derived from the steric and electrostatic fields around the molecules. nih.govnih.gov These methods require the alignment of the molecules in the dataset. For a series of furanone derivatives, a 3D-QSAR model was developed using the kNN-MFA approach. nih.govnih.gov The model indicated that electrostatic fields were the most significant factor influencing the activity. nih.gov Negative electrostatic potential was found to be favorable for activity in certain regions, suggesting that electronegative substituents would be preferred. nih.gov

Table 1: Statistical Results of a 2D-QSAR Model for Furanone Derivatives as Antibacterial Agents

Parameter Value
Correlation coefficient (r²) 0.7614
Cross-validated squared correlation coefficient (q²) 0.679
F-test value 20.73
Predicted r² (Pred_r²) 0.5038

Data sourced from a study on 21 furanone derivatives. ijper.org

Table 2: Statistical Results of 2D and 3D-QSAR Models for Furanone Derivatives as COX-2 Inhibitors

QSAR Model Parameter Value
2D-QSAR Correlation coefficient (r²) 0.840
Cross-validated squared correlation coefficient (q²) 0.773
Standard error of estimation (SEE) 0.195
3D-QSAR (kNN-MFA) Correlation coefficient (r²) 0.7622
Cross-validated squared correlation coefficient (q²) 0.7031
Standard error 0.3660

Data sourced from a study on 32 furanone derivatives. nih.gov

Selection and Validation of Molecular Descriptors

In the realm of computational chemistry, molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These descriptors are fundamental in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, which aim to correlate a molecule's structure with its biological activity or physical properties. The selection of appropriate descriptors is a critical step in building robust and predictive computational models.

For this compound, a variety of molecular descriptors can be computed to characterize its physicochemical profile. These descriptors fall into several categories, including constitutional, topological, geometric, and electronic descriptors. Public databases such as PubChem provide a preliminary set of computed descriptors for this compound. nih.gov

A representative set of these descriptors is presented in the interactive table below:

Descriptor TypeDescriptor NameValueReference
PhysicochemicalMolecular Weight317.96 g/mol nih.gov
PhysicochemicalXLogP33.2 nih.gov
2DHydrogen Bond Donor Count0 nih.gov
2DHydrogen Bond Acceptor Count2 nih.gov
2DRotatable Bond Count1 nih.gov
3DExact Mass317.87141 Da nih.gov
3DMonoisotopic Mass315.87345 Da nih.gov
3DPolar Surface Area26.3 Ų nih.gov

The validation of these descriptors is paramount to ensure their relevance and predictive power in any subsequent modeling study. While specific validation studies for this compound are not extensively documented in the literature, the principles of validation can be inferred from studies on related furanone derivatives. For instance, in QSAR analyses of furanone derivatives as potential COX-2 inhibitors, descriptors such as the polar surface area and the number of oxygen atoms have been shown to be significant in correlating with biological activity. researchgate.net The validation process typically involves statistical methods such as cross-validation to assess the robustness and predictive capability of the QSAR model built upon the selected descriptors.

Furthermore, studies on other brominated furanones have highlighted the importance of descriptors related to the molecule's ability to participate in non-covalent interactions, such as those involved in quorum sensing inhibition. nih.govnih.gov Molecular docking analyses, which are a form of computational study, have suggested that the positioning of bromine atoms can significantly affect the binding affinity of the furanone derivative to its biological target. nih.govnih.gov This underscores the importance of selecting and validating descriptors that capture the three-dimensional arrangement of the molecule and its electrostatic potential.

Prediction of Reaction Pathways and Transition States

Computational chemistry also offers powerful tools for elucidating reaction mechanisms, predicting the feasibility of reaction pathways, and characterizing the high-energy transition states that govern the kinetics of a chemical transformation. For this compound, its structure suggests several potential reaction pathways that can be explored computationally.

Another potential transformation is the Knoevenagel condensation, which involves the reaction of a carbonyl group with a compound containing an active methylene (B1212753) group. nih.gov While the furanone ring itself does not have a traditional carbonyl for this reaction, its derivatives or open-chain forms could potentially participate. nih.gov Computational modeling could be used to investigate the reaction mechanism, including the role of a base catalyst in abstracting a proton and the subsequent nucleophilic attack and dehydration steps.

The table below outlines some plausible reaction pathways for this compound that are amenable to computational investigation:

Reaction TypeReactantsCatalyst/ConditionsPredicted Product Type
Suzuki CouplingThis compound, Arylboronic acidPalladium catalyst, BaseArylated furanone derivative
Nucleophilic SubstitutionThis compound, Nucleophile (e.g., amine, thiol)-Substituted furanone derivative
ReductionThis compoundReducing agent (e.g., NaBH₄)Partially or fully debrominated furanone

The prediction of transition states is a cornerstone of these computational studies. By locating the transition state structure and calculating its energy, the activation energy barrier for a given reaction step can be determined. This information is crucial for understanding the reaction kinetics and predicting the major products under different reaction conditions. For this compound, computational methods like Density Functional Theory (DFT) would be suitable for modeling these complex reaction profiles and providing a detailed, atomistic understanding of its chemical reactivity.

Mechanistic Investigations of Biological Activities in Furanone Derivatives

Molecular Mechanisms of Anti-proliferative and Cytotoxic Effects

The anticancer properties of furanone derivatives are attributed to their ability to interfere with fundamental cellular processes, leading to the inhibition of cell growth and induction of cell death. These mechanisms often involve direct interaction with key regulatory proteins like enzymes and ion channels. nih.gov

Kinase Inhibition Mechanisms (e.g., CDC7 kinase inhibition)

Cell division cycle 7 (CDC7) kinase is a crucial regulator of the cell cycle, specifically in the initiation of DNA replication. nih.govnih.gov Its inhibition is a targeted strategy in cancer therapy, as it can lead to cell death in tumor cells. nih.gov Certain furanone derivatives have been identified as potent inhibitors of CDC7 kinase. The mechanism of action for these inhibitors involves preventing the activation of replication origins, a critical step for DNA synthesis. nih.gov Unlike many conventional chemotherapy agents that cause widespread DNA damage, specific CDC7 inhibitors block the initiation of replication without affecting the progression of already active replication forks or triggering a sustained DNA damage response. nih.gov This targeted disruption of DNA replication ultimately leads to apoptotic cell death in various cancer cell lines. nih.gov The development of pyrrolopyridinone-based compounds, which share heterocyclic features with furanones, has led to potent ATP mimetic inhibitors of CDC7 with Ki values in the nanomolar range, demonstrating significant tumor growth inhibition in preclinical models. nih.gov

Ion Channel Modulation and Receptor Interaction (e.g., Eag-1 inhibition)

While specific data on the interaction of 3,4-dibromo-5-phenyl-2(5H)-furanone with the Ether-à-go-go-1 (Eag-1) potassium ion channel is not detailed in the available literature, the broader class of furanone derivatives is known to interact with various cellular targets. The modulation of ion channels is a recognized mechanism for cytotoxic activity. Further research is required to elucidate the specific interactions between phenyl-substituted dibromofuranones and ion channels like Eag-1.

Biochemical Pathways Targeted in Antibacterial Activity

Furanone derivatives exhibit significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.govnih.gov One of the primary mechanisms for this activity is the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression and collective behaviors like biofilm formation.

Some halogenated furanones have been shown to inhibit biofilm formation and bacterial growth by interacting with regulatory proteins. nih.gov For example, the natural furanone (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone effectively blocks all three channels of the Vibrio harveyi quorum-sensing system. nih.gov Its mechanism involves rendering the master QS regulator protein, LuxR, unable to bind to the promoter sequences of its target genes, thereby downregulating QS-controlled functions without affecting the levels of LuxR mRNA itself. nih.gov

Other furanone derivatives, such as F105, exhibit specific bactericidal activity against S. aureus by inducing the production of reactive oxygen species (ROS), which leads to the damaging of intracellular proteins. nih.govnih.gov This activity is highly specific, affecting several Gram-positive species while leaving Gram-negative bacteria largely unaffected. nih.gov

Enzyme Inhibition Kinetics and Specificity (e.g., Cyclooxygenase-2 inhibition)

Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. A class of diarylheterocyclic compounds, which includes certain furanone structures, has been developed as highly selective inhibitors of COX-2. nih.gov The selectivity arises from distinct kinetic mechanisms of inhibition for COX-1 and COX-2.

The inhibition of COX-2 by these compounds often follows a complex, multi-step kinetic mechanism. This can involve an initial competitive binding step, followed by subsequent conformational changes that lead to a more tightly bound, slow-binding, or irreversible inhibition state. nih.gov A generalized three-step reversible mechanism has been proposed to account for the diverse kinetic behaviors observed. nih.gov The development of 3-heteroaryloxy-4-phenyl-2(5H)-furanones has led to the identification of potent and selective COX-2 inhibitors, demonstrating the therapeutic potential of this chemical scaffold. nih.gov

Table 1: Biological Activity of Select Furanone Derivatives

Compound/Derivative Class Target/Organism Activity/Measurement Reference
PHA-767491 (a pyrrole-furanone analog) CDC7 Kinase Blocks DNA replication initiation nih.gov
F105 S. aureus MIC: 10 µg/mL; MBC: 40 µg/mL nih.gov
F105 Gram-positive bacteria (e.g., S. epidermidis, B. cereus) Growth repression at 8–16 μg/mL nih.gov
(5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone Vibrio harveyi Disrupts LuxR DNA binding activity nih.gov

Note: This table is interactive. You can sort the columns by clicking on the headers.

Structure-Activity Relationship (SAR) Derivation for Biological Effects

The biological activity of 2(5H)-furanone derivatives is highly dependent on their chemical structure, and extensive research has been conducted to derive structure-activity relationships (SAR). nih.govresearchgate.net

The furanone ring itself is a critical pharmacophore. nih.gov The substituents on this ring, particularly at the C3, C4, and C5 positions, play a major role in determining the compound's potency and selectivity.

Halogenation : The presence of halogen atoms (bromine or chlorine) at the C3 and C4 positions significantly enhances reactivity and is often crucial for biological activity. nih.gov These labile halogens provide sites for nucleophilic substitution, allowing for the synthesis of diverse derivatives. nih.gov

Substitution at C5 : The nature of the substituent at the C5 position greatly influences the compound's properties. For instance, attaching a phenyl group, as in this compound, is a common feature in selective COX-2 inhibitors. nih.gov In antibacterial agents, attaching bulky moieties like l-menthol (B7771125) can confer specific activity against certain bacterial strains. nih.gov

Substitution at C3 and C4 : Replacing the halogens with other groups, such as aryl or heteroaryl rings, can modulate activity. The synthesis of 3,4-diaryl-2(5H)-furanones from a 3,4-dibromo-2(5H)-furanone precursor highlights a strategy to create new derivatives with potentially different biological targets. researchgate.net The arrangement of different functional groups around the core furanone skeleton allows for the fine-tuning of activity against various biological targets, from bacterial regulatory proteins to mammalian enzymes. nih.govnih.govnih.gov

Applications of 3,4 Dibromo 5 Phenyl 2 5h Furanone in Advanced Organic Synthesis

Utilization as a Key Building Block for Complex Heterocyclic Compounds

The 3,4-dibromo-5-phenyl-2(5H)-furanone scaffold is a valuable precursor for the synthesis of various complex heterocyclic compounds. The reactivity of the carbon-bromine bonds allows for the introduction of different substituents, leading to the formation of new ring systems.

Research has shown that the related 3,4-dihalo-2(5H)-furanones can undergo reactions with binucleophiles to construct new heterocyclic frameworks. For instance, reactions with compounds containing two nucleophilic centers can lead to the displacement of the bromine atoms and subsequent ring formation. While specific examples with this compound are not extensively documented, the general reactivity of the dihalo-furanone core suggests its potential in this area.

One notable transformation is the synthesis of 3,4-diaryl-2(5H)-furanones from 3,4-dibromo-2(5H)-furanone via Suzuki coupling reactions. nih.govresearchgate.net This methodology can be applied to introduce various aryl groups, thereby creating a library of substituted furanones which can serve as intermediates for more complex structures.

Precursor in the Synthesis of Bioactive Molecules and Natural Product Analogues

The 2(5H)-furanone core is a common motif in a variety of natural products exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govontosight.ai Consequently, this compound serves as an important starting material for the synthesis of bioactive molecules and analogues of natural products.

The synthesis of furanone-based natural product analogues with potential quorum sensing antagonist activity has been a significant area of research. nih.govresearchgate.net Although these studies may not directly use the 5-phenyl substituted variant, they establish the importance of the furanone scaffold in medicinal chemistry. The phenyl group in this compound can be a crucial feature for mimicking the structure of certain natural products or for enhancing biological activity through hydrophobic interactions with target proteins.

The versatility of the 3,4-dihalo-2(5H)-furanone template allows for the synthesis of a diverse range of derivatives. For example, palladium-catalyzed cross-coupling reactions of 3,4-dibromo-2(5H)-furanone with aryl(trialkyl)stannanes yield 4-aryl-3-bromo-2(5H)-furanones, demonstrating the regioselective reactivity of the C-Br bonds. smolecule.com This selective functionalization is key to building complex bioactive molecules.

Table 1: Examples of Bioactive Furanone Derivatives

Furanone DerivativeBiological ActivityReference
4-Aryl-3-bromo-2(5H)-furanonesIntermediates for bioactive compounds smolecule.com
Furanone-based natural product analoguesQuorum sensing antagonists nih.govresearchgate.net
3,4-Diaryl-2(5H)-furanonesPrecursors to biologically active molecules nih.govresearchgate.net

Role in the Development of Functional Materials and Polymers

The application of this compound in the development of functional materials and polymers is an emerging area of interest. The furanone moiety can be incorporated into polymer chains to impart specific properties such as biodegradability or thermal stability. The bromine atoms also provide handles for post-polymerization modification, allowing for the fine-tuning of material properties.

While direct polymerization of this compound is not widely reported, the reactivity of the furanone ring suggests its potential as a monomer or a cross-linking agent. The phenyl group can enhance the thermal properties and processability of the resulting polymers.

Design and Synthesis of Ligands for Catalytic Systems

The structural features of this compound make it a candidate for the design and synthesis of novel ligands for catalytic systems. The oxygen atom of the lactone and the bromine atoms can potentially coordinate with metal centers.

The synthesis of bis-2(5H)-furanone derivatives has been explored, which could act as bidentate ligands. researchgate.net By strategically modifying the substituents on the furanone ring, ligands with tailored electronic and steric properties can be prepared. The phenyl group at the C5 position can influence the solubility and stability of the resulting metal complexes.

Integration into Multi-component Reaction Strategies

Multi-component reactions (MCRs) are powerful tools in organic synthesis for the efficient construction of complex molecules in a single step. The multiple reactive sites of this compound make it an ideal substrate for the development of novel MCRs.

For instance, a one-pot, three-component reaction involving an amine, dimethyl acetylenedicarboxylate, and an aryl glyoxal (B1671930) has been developed for the synthesis of furanone derivatives. researchgate.net While this example does not use this compound directly, it highlights the potential of the furanone core to participate in such convergent synthetic strategies. The bromine atoms on the target molecule could be displaced by nucleophiles generated in situ during a multi-component reaction, leading to highly functionalized products.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,4-dibromo-5-phenyl-2(5H)-furanone, and how do reaction conditions influence yield and regioselectivity?

  • Methodology :

  • Cross-coupling reactions : 3,4-Dibromo-2(5H)-furanone can undergo sequential Pd-catalyzed cross-coupling reactions. For example, 3-benzyl-4-isopropyl derivatives are synthesized via Suzuki-Miyaura coupling, followed by Rh(I)-catalyzed hydrogenation .
  • Desulfitative arylation : Palladium catalysts (e.g., Pd(OAc)₂) enable C4-selective arylation using sodium arylsulfinates under mild conditions (CH₃CN, 80°C, 12h), achieving high regioselectivity (>95%) .
  • Amino acid conjugation : Metal-free C-N coupling with amino acids (e.g., glycine, alanine) in DMF at 60°C introduces biocompatible linkers without cytotoxic effects .
    • Key factors : Catalyst choice (Pd vs. Rh), solvent polarity, and temperature critically impact regioselectivity and functional group compatibility.

Q. How do computational studies predict the electronic properties and reactivity of this compound?

  • Methodology :

  • DFT calculations : Density Functional Theory (B3LYP/6-31G* basis set) optimizes molecular geometry and calculates descriptors like HOMO-LUMO gaps, ionization potential, and electron affinity. The 5-phenyl substituent lowers the energy gap (ΔE = 4.2 eV) compared to unsubstituted furanones (ΔE = 5.8 eV), enhancing electrophilic reactivity .
  • LogP analysis : The phenyl group increases hydrophobicity (LogP = 2.8 vs. 1.2 for 5-methyl derivatives), influencing bioavailability .
    • Applications : Predicts antioxidative potential and guides synthetic modifications for targeted bioactivity.

Q. What structural features of this compound contribute to its antibacterial activity?

  • Methodology :

  • Biofilm inhibition assays : Quantify biofilm formation (e.g., crystal violet staining) in E. coli models. Bromine atoms at C3/C4 and the phenyl group at C5 disrupt quorum sensing by competitively binding autoinducer receptors (e.g., LuxR homologs) .
  • Structure-activity relationship (SAR) : Derivatives lacking bromine (e.g., 5-hydroxy analogs) show reduced activity, highlighting the necessity of halogenation .

Advanced Research Questions

Q. How can site-selective functionalization of this compound be achieved, and what mechanistic insights explain the selectivity?

  • Methodology :

  • Palladium-catalyzed reactions : Oxidative addition of Pd⁰ to C-Br bonds favors C4 functionalization due to steric hindrance at C3. For example, desulfitative arylation at C4 occurs via a PdII intermediate stabilized by the electron-withdrawing lactone ring .
  • Cross-coupling vs. nucleophilic substitution : Suzuki coupling at C3 requires bulky ligands (e.g., PPh₃) to mitigate steric clashes with the phenyl group .
    • Table 1 : Selectivity in Functionalization
PositionReaction TypeCatalystYield (%)Reference
C4Desulfitative arylationPd(OAc)₂85–92
C3Suzuki-Miyaura couplingPd(PPh₃)₄70–78

Q. What strategies resolve contradictions in bioactivity data among brominated furanone derivatives?

  • Methodology :

  • Comparative SAR analysis : Test derivatives with systematic substitutions (e.g., 3,4-dibromo vs. 3-bromo-4-methoxy) in standardized assays (e.g., MIC for P. aeruginosa). For instance, 3,4-dibromo-5,5-dimethoxyphenyl derivatives inhibit biofilms, while 5-hydroxy analogs are inactive due to poor receptor binding .
  • Molecular docking : Simulate interactions with bacterial receptors (e.g., LasR) to identify critical substituent-receptor contacts. Bromine atoms at C3/C4 enhance binding affinity (ΔG = −8.2 kcal/mol) compared to chlorine analogs (ΔG = −6.5 kcal/mol) .

Q. How do computational and experimental data align in predicting the toxicity of this compound derivatives?

  • Methodology :

  • In vitro cytotoxicity assays : MTT assays on cancer cell lines (e.g., HeLa) show low toxicity (IC₅₀ > 100 µM) for amino acid-conjugated derivatives, aligning with computational predictions of high biocompatibility (softness = 0.24 eV⁻¹) .
  • ADMET profiling : Use QSAR models to predict metabolic stability and hepatotoxicity. The phenyl group reduces metabolic oxidation rates compared to alkyl-substituted furanones .

Data Contradictions and Resolution

Q. Why do some brominated furanones inhibit biofilm formation while others show no activity?

  • Analysis :

  • Substituent effects : 3,4-Dibromo-5,5-dimethoxyphenyl derivatives block E. coli quorum sensing, whereas 5-hydroxy or 4-methoxy analogs fail to bind autoinducer receptors .
  • Experimental validation : Use gene expression profiling (qPCR) to confirm downregulation of luxS (AI-2 synthase) in active derivatives only .

Methodological Recommendations

  • Synthesis : Prioritize Pd-catalyzed desulfitative arylation for C4 functionalization due to high selectivity and mild conditions .
  • Bioactivity screening : Combine molecular docking with standardized biofilm assays to pre-screen derivatives for quorum sensing inhibition .
  • Computational modeling : Use B3LYP/6-31G* for accurate HOMO-LUMO gap predictions, critical for designing electrophilic agents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.